4-Nadgmg
Overview
Description
4-Nadgmg is a complex carbohydrate derivative It is composed of multiple sugar units linked together, with a 4-nitrophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nadgmg typically involves multi-step organic synthesis. Each sugar unit is protected with suitable protecting groups to prevent unwanted reactions. The glycosidic bonds are formed using glycosylation reactions, often catalyzed by Lewis acids or other catalysts. The final step involves the deprotection of the sugar units and the attachment of the 4-nitrophenyl group.
Industrial Production Methods
Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the 4-nitrophenyl group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can occur at the sugar units or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Studied for its interactions with enzymes and other biomolecules.
Industry: Used in the synthesis of complex carbohydrates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nadgmg involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: A simpler compound with a single sugar unit.
4-Nitrophenyl α-D-mannopyranoside: Another similar compound with a different sugar unit.
Uniqueness
4-Nadgmg is unique due to its complex structure, which includes multiple sugar units and a 4-nitrophenyl group
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O18/c1-10(33)28-16-19(36)17(34)13(7-30)43-25(16)45-23-21(38)22(42-2)15(9-32)44-26(23)47-27(11-3-5-12(6-4-11)29(40)41)24(39)20(37)18(35)14(8-31)46-27/h3-6,13-26,30-32,34-39H,7-9H2,1-2H3,(H,28,33)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYCPKVMQERHF-ITEYERCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OC3(C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)[N+](=O)[O-])CO)OC)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)[N+](=O)[O-])CO)OC)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156891 | |
Record name | 4-Nitrophenyl O-(2-acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131089-46-8 | |
Record name | 4-Nitrophenyl O-(2- acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131089468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl O-(2-acetamido-2-deoxyglucopyranosyl)-(1-2)-O-(4-O-methylmannopyranosyl)-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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